molecular formula C13H11BrN2O2 B8772981 N-benzyl-4-bromo-2-nitroaniline

N-benzyl-4-bromo-2-nitroaniline

Cat. No.: B8772981
M. Wt: 307.14 g/mol
InChI Key: RIKPCPQNHLTPHL-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-2-nitroaniline is a substituted aniline derivative characterized by a benzyl group attached to the nitrogen atom of the aniline core, with bromine and nitro substituents at the 4- and 2-positions of the aromatic ring, respectively. Its structure combines electron-withdrawing (nitro, bromine) and electron-donating (benzyl) groups, creating unique electronic and steric properties that influence reactivity and intermolecular interactions .

The bromine substituent is typically introduced via electrophilic substitution or halogen-exchange reactions.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-benzyl-4-bromo-2-nitroaniline

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-7-12(13(8-11)16(17)18)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

RIKPCPQNHLTPHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-benzyl-4-bromo-2-nitroaniline with structurally related compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Position Isomers
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Properties Reference
This compound C₁₃H₁₁BrN₂O₂ 323.14 4-Br, 2-NO₂, N-benzyl Data limited; expected m.p. ~130–140°C (estimated)
N-Benzyl-2-bromo-4-nitroaniline C₁₃H₁₁BrN₂O₂ 323.14 2-Br, 4-NO₂, N-benzyl Harmful by inhalation/skin contact; CAS 1150271-15-0
4-Bromo-2-nitroaniline C₆H₅BrN₂O₂ 217.02 4-Br, 2-NO₂ m.p. 135–137°C; soluble in polar aprotic solvents

Key Findings :

  • Positional isomerism significantly alters physicochemical properties. For example, N-benzyl-2-bromo-4-nitroaniline (2-Br, 4-NO₂) exhibits higher toxicity compared to the 4-Br, 2-NO₂ isomer, likely due to differences in electronic effects influencing metabolic pathways .
  • The parent compound 4-bromo-2-nitroaniline (lacking the N-benzyl group) has a lower molecular weight (217.02 vs. 323.14) and higher solubility in polar solvents due to reduced steric hindrance .
Functional Group Variations
Compound Name Molecular Formula Substituents Key Differences Reference
This compound C₁₃H₁₁BrN₂O₂ N-benzyl, 4-Br, 2-NO₂ Reference compound
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide C₁₄H₁₀BrN₂O₄ Benzamide, 4-Br, 4-OCH₃, 2-NO₂ Amide group enhances hydrogen-bonding capacity
4-Bromo-2-methoxy-N-methyl-6-nitroaniline C₈H₉BrN₂O₃ 4-Br, 2-OCH₃, 6-NO₂, N-CH₃ Methyl group reduces steric bulk vs. benzyl

Key Findings :

  • Replacing the N-benzyl group with a benzamide (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) introduces hydrogen-bonding capacity, influencing crystallization behavior and supramolecular assembly .
  • Methoxy and methyl substituents (e.g., 4-bromo-2-methoxy-N-methyl-6-nitroaniline) reduce steric bulk compared to benzyl, enhancing solubility but decreasing thermal stability .
Substituent Electronic Effects
Compound Name Substituents Electronic Effects Reactivity Insights Reference
This compound 4-Br (EWG), 2-NO₂ (EWG) Strong electron-withdrawing effects Stabilizes negative charge in SNAr reactions
N-(4-Hydroxybenzyl)-p-bromoaniline 4-OH (EDG), 4-Br Electron-donating hydroxy group Increased susceptibility to oxidation
3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline 4-OCH₃ (EDG), 3-Br Methoxy group enhances ring activation Facilitates electrophilic substitution

Key Findings :

  • The electron-withdrawing nitro and bromine groups in this compound deactivate the aromatic ring, directing electrophilic attacks to specific positions and stabilizing intermediates in nucleophilic aromatic substitution (SNAr) reactions .
  • Electron-donating groups (e.g., 4-OCH₃ in 3-bromo-N-(4-methoxybenzyl)-2-nitroaniline) increase ring activation, altering reaction pathways compared to the reference compound .

Preparation Methods

Nitration of 4-Bromoaniline

4-Bromoaniline undergoes nitration in mixed acid systems (H₂SO₄/HNO₃) to yield 4-bromo-2-nitroaniline. The nitro group preferentially occupies the ortho position due to the electron-donating effect of the amine group, which directs electrophilic substitution. However, over-nitration and oxidative decomposition necessitate careful temperature control (0–5°C) and stoichiometric moderation.

Reaction Conditions

  • Nitrating Agent: 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v)

  • Temperature: 0–5°C

  • Yield: 58–65%

Bromination of 2-Nitroaniline

An alternative route involves brominating 2-nitroaniline using bromine (Br₂) in acetic acid. The bromine atom is introduced para to the nitro group, leveraging the meta-directing influence of the nitro functionality. This method avoids the handling of volatile nitrating agents but faces challenges in regioselectivity and byproduct formation.

Optimized Protocol

  • Solvent: Glacial acetic acid

  • Bromine Equivalents: 1.1 eq

  • Reaction Time: 4 hours at 50°C

  • Yield: 72%

N-Benzylation of 4-Bromo-2-nitroaniline

Introducing the benzyl group to the amine nitrogen of 4-bromo-2-nitroaniline is achieved through nucleophilic substitution or reductive amination. The electron-withdrawing nitro and bromo groups reduce the amine’s nucleophilicity, necessitating strong bases or catalytic activation.

Alkylation with Benzyl Halides

The most direct method employs benzyl bromide (BnBr) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing the transition state.

Representative Procedure

  • Substrate: 4-Bromo-2-nitroaniline (1.0 eq)

  • Alkylating Agent: Benzyl bromide (1.2 eq)

  • Base: K₂CO₃ (2.0 eq)

  • Solvent: DMF, 80°C, 12 hours

  • Workup: Aqueous extraction and silica gel chromatography

  • Yield: 68–75%

Key Challenges

  • Competitive O-Benzylation: Minimized by using bulky bases (e.g., NaH) to deprotonate the amine selectively.

  • Solvent Choice: DMF accelerates the reaction but complicates purification; toluene or THF alternatives reduce polarity at the cost of reaction rate.

Reductive Amination

For substrates sensitive to alkylation conditions, reductive amination offers a milder alternative. Benzaldehyde reacts with 4-bromo-2-nitroaniline under hydrogenation (H₂, Pd/C) or borohydride (NaBH₃CN) conditions to form the N-benzyl derivative.

Optimized Parameters

  • Catalyst: 10% Pd/C (0.1 eq)

  • Reducing Agent: H₂ (1 atm)

  • Solvent: Methanol, room temperature, 6 hours

  • Yield: 62%

Industrial-Scale Considerations

Transitioning from laboratory to industrial synthesis requires addressing cost, safety, and waste management. The patent CN102718659A highlights a sodium-mediated carboxylation route for related bromonitro compounds, suggesting adaptable methodologies for N-benzylation.

Solvent and Reagent Selection

  • Cost-Effective Solvents: Cyclohexane and isohexane replace DMF in large-scale reactions, reducing toxicity and facilitating recycling.

  • Metal Sodium Utilization: Sodium metal in hydrocarbon solvents enables efficient deprotonation and minimizes side reactions, achieving yields >90% in carboxylation steps.

Process Intensification

  • Continuous Flow Systems: Microreactors enhance heat transfer and mixing for exothermic benzylation reactions.

  • In-Line Purification: Liquid-liquid extraction and distillation units integrated into reaction streams improve throughput.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing this compound:

MethodConditionsYield (%)AdvantagesLimitations
Alkylation (BnBr/K₂CO₃)DMF, 80°C, 12h68–75High efficiency, simple setupSolvent toxicity, purification
Reductive AminationH₂/Pd/C, MeOH, rt62Mild conditions, avoids alkyl halidsLower yield, catalyst cost
Sodium-MediatedCyclohexane, Na, 40°C90–96Scalable, minimal byproductsRequires handling reactive Na

Q & A

Q. What are the primary synthetic routes for preparing N-benzyl-4-bromo-2-nitroaniline?

this compound can be synthesized via nucleophilic substitution or coupling reactions. A key method involves bromination of N-benzyl-2-nitroaniline precursors. For example, bromoacetyl chloride can react with 4-benzylamino-nitrobenzene under controlled conditions to introduce the bromine substituent (e.g., refluxing in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours) . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

Q. How can researchers confirm the purity and structural integrity of this compound?

Standard methods include:

  • Melting point analysis : Compare experimental values (e.g., 128–132°C for structurally similar bromonitroaniline derivatives) with literature data .
  • NMR spectroscopy : Use 1H^1H and 13C^13C NMR to verify substitution patterns (e.g., aromatic protons near 7–8 ppm, benzyl CH2_2 at ~4.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 321.02 for C13_{13}H10_{10}BrN2_2O2_2) .

Q. What are the critical physical properties to characterize for this compound in material science applications?

Key properties include:

  • Refractive index : Measured via terahertz time-domain spectroscopy (THz-TDS), with values between 1.5–2.3 depending on crystal orientation .
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures (e.g., >200°C for nitroaniline derivatives) .
  • Crystallinity : Single-crystal X-ray diffraction (XRD) to determine molecular packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the bromine substituent influence the nonlinear optical (NLO) properties of this compound?

The bromine atom enhances hyperpolarizability by increasing electron-withdrawing effects, which amplifies second-harmonic generation (SHG) activity. Experimental studies on N-benzyl-MNA (a related compound) show SHG intensities up to twice that of unsubstituted analogs, attributed to optimized molecular dipole alignment in the crystal lattice . Advanced characterization involves:

  • Hyper-Rayleigh scattering : Quantify first hyperpolarizability (β\beta).
  • Phase-matching experiments : Evaluate angular dependence of SHG efficiency .

Q. How can researchers resolve contradictions in spectroscopic data for nitroaniline derivatives?

Contradictions often arise from solvent effects, polymorphism, or impurities. For example:

  • THz absorption discrepancies : Use Lorentz oscillator models to deconvolute resonance peaks (e.g., 1.3–3.6 THz resonances in different crystal orientations) .
  • NMR splitting anomalies : Variable-temperature NMR or deuterated solvents to suppress dynamic effects like hydrogen bonding .

Q. What strategies optimize crystal growth for this compound in NLO applications?

  • Solvent evaporation : Use slow evaporation from acetone/water mixtures to promote large, defect-free crystals.
  • Seeding techniques : Introduce microcrystals to control nucleation sites.
  • Doping : Incorporate trace additives (e.g., 1% polyvinylpyrrolidone) to modify crystal habit .

Q. How does the nitro group’s position affect reactivity in further functionalization?

The nitro group at the 2-position directs electrophilic substitution to the 5-position (meta to nitro, para to bromine). For example:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions with arylboronic acids selectively replace bromine while preserving the nitro group .
  • Reduction pathways : Catalytic hydrogenation (H2_2, Pd/C) reduces nitro to amine, enabling access to benzidine derivatives .

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